Molecular structure and stereochemistry of 2-phenyl-2-(phenylamino)ethan-1-ol
Molecular structure and stereochemistry of 2-phenyl-2-(phenylamino)ethan-1-ol
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-phenyl-2-(phenylamino)ethan-1-ol
Authored by: A Senior Application Scientist
Introduction
2-phenyl-2-(phenylamino)ethan-1-ol is a chiral amino alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it possesses both a hydroxyl and a secondary amine group, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and ligands for asymmetric catalysis. Its structure, featuring a stereogenic center, imparts chirality, a fundamental property that governs molecular recognition and biological activity.
This technical guide provides a comprehensive exploration of the molecular structure and stereochemistry of 2-phenyl-2-(phenylamino)ethan-1-ol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and the analytical techniques used for its characterization. We will delve into its spectroscopic signature, the nature of its stereoisomers, strategies for its synthesis and enantiomeric separation, and its potential solid-state interactions, grounding our discussion in established scientific principles and methodologies.
Molecular Structure Elucidation
The definitive identification and structural confirmation of an organic molecule rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the atomic connectivity and chemical environment.
Core Molecular Properties
A summary of the fundamental properties of 2-phenyl-2-(phenylamino)ethan-1-ol is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| IUPAC Name | 2-phenyl-2-(phenylamino)ethan-1-ol | [1] |
| CAS Registry Number | 13891-02-6 | [1][2] |
| Synonyms | 2-anilino-2-phenylethanol | [1] |
Spectroscopic Characterization
1.2.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The ¹H NMR spectrum of 2-phenyl-2-(phenylamino)ethan-1-ol in CDCl₃ displays characteristic signals that confirm its structure.[3]
A representative set of ¹H NMR data is as follows:
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δ = 7.27-7.17 (m, 5H): These signals correspond to the protons of the phenyl group attached to the chiral carbon.
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δ = 7.07–6.99 (m, 2H): These are attributed to the ortho or meta protons of the phenylamino group.
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δ = 6.60 (t, 1H): This triplet likely represents the para proton of the phenylamino group.
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δ = 6.50 (d, 2H): This doublet corresponds to the remaining ortho or meta protons of the phenylamino group.
-
δ = 4.43 (dd, 1H): This doublet of doublets is the signal for the proton on the chiral carbon (C2), coupled to the two diastereotopic protons of the adjacent methylene group.
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δ = 3.86 (dd, 1H) and 3.68 (dd, 1H): These two signals represent the two diastereotopic protons of the hydroxymethyl group (C1), each coupled to the proton on the chiral carbon.
The presence of diastereotopic protons on the C1 carbon is a direct consequence of the adjacent chiral center, providing strong evidence for the molecule's stereochemistry.
1.2.2. Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-phenyl-2-(phenylamino)ethan-1-ol would be expected to show a molecular ion peak [M]⁺ at m/z = 213, corresponding to its molecular weight.[1] The fragmentation pattern will be influenced by the presence of the hydroxyl and phenylamino groups, with characteristic losses of water (H₂O) and other small fragments.
Stereochemistry and Enantiomers
The concept of stereochemistry is central to understanding the properties and biological activity of 2-phenyl-2-(phenylamino)ethan-1-ol.
The Chiral Center
The carbon atom at the C2 position, which is bonded to a phenyl group, a phenylamino group, a hydroxymethyl group, and a hydrogen atom, is a stereogenic (chiral) center. This means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.
These enantiomers are designated as (R)-2-phenyl-2-(phenylamino)ethan-1-ol and (S)-2-phenyl-2-(phenylamino)ethan-1-ol, according to the Cahn-Ingold-Prelog (CIP) priority rules. The different spatial arrangement of the substituents around the chiral center leads to distinct three-dimensional structures.
Caption: 3D representation of the (R) and (S) enantiomers of 2-phenyl-2-(phenylamino)ethan-1-ol.
Optical Activity
Pure enantiomers of chiral compounds are optically active, meaning they rotate the plane of polarized light. The (R) and (S) enantiomers will rotate the light by equal amounts but in opposite directions. A 1:1 mixture of the two enantiomers, known as a racemic mixture, is optically inactive. The measurement of optical rotation is a key method for determining the enantiomeric purity of a sample.
Synthesis and Stereoselective Approaches
The synthesis of 2-phenyl-2-(phenylamino)ethan-1-ol can be achieved through several routes. For applications in drug development, stereoselective synthesis is crucial to obtain the desired enantiomer in high purity.
General Synthetic Route
A common approach involves the synthesis of the precursor α-amino ketone, 2-(phenylamino)-1-phenylethan-1-one, followed by its reduction. The precursor can be synthesized by the condensation of phenacyl bromide with aniline.[4] The subsequent reduction of the ketone to the alcohol yields the final product.
Caption: General synthetic workflow for 2-phenyl-2-(phenylamino)ethan-1-ol.
Stereoselective Synthesis Protocol
To achieve a stereoselective synthesis, a chiral reducing agent or a chiral catalyst can be employed for the reduction of the ketone precursor. This directs the reaction to preferentially form one enantiomer over the other.
Exemplary Protocol for Stereoselective Reduction:
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Precursor Synthesis: Synthesize 2-(phenylamino)-1-phenylethan-1-one as described in the general route.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone precursor in a suitable solvent such as methanol or ethanol.
-
Chiral Reducing Agent: Cool the solution in an ice bath. Slowly add a chiral reducing agent, for example, a borane reagent modified with a chiral ligand like (R)- or (S)-2-methyl-CBS-oxazaborolidine. The choice of the (R) or (S) catalyst will determine which enantiomer of the product is formed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched 2-phenyl-2-(phenylamino)ethan-1-ol.
Separation and Analysis of Enantiomers
For a racemic mixture, the separation of enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both analytical and preparative-scale separation of enantiomers.[5][6]
Chiral HPLC Method Development
The principle of chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). This results in different retention times, allowing for their separation.
Step-by-Step Protocol for Chiral HPLC Method Development:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
-
Mobile Phase Screening: Start with a typical normal-phase eluent, such as a mixture of hexane and isopropanol. The ratio of these solvents is varied to optimize the separation (resolution) and retention times.
-
Additive Effects: Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can be added to the mobile phase to improve peak shape and resolution.
-
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomeric peaks.
-
Quantification: Once the method is optimized, it can be used for the quantitative analysis of the enantiomeric excess (e.e.) of a sample.
Caption: Workflow for the enantiomeric separation by chiral HPLC.
Solid-State Structure and Intermolecular Interactions
While a specific crystal structure for 2-phenyl-2-(phenylamino)ethan-1-ol is not readily found in the literature, insights into its solid-state behavior can be inferred from the analysis of structurally similar molecules.[7][8][9] X-ray crystallography on analogous compounds reveals the importance of hydrogen bonding in their crystal packing.
Predicted Intermolecular Interactions
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine group (a hydrogen bond donor and acceptor) suggests that hydrogen bonding will be a dominant intermolecular force in the solid state. It is highly probable that N-H···O and O-H···N hydrogen bonds will form, leading to the formation of chains or more complex three-dimensional networks. Additionally, the two phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.
Caption: Potential hydrogen bonding interactions in the solid state.
Conclusion
2-phenyl-2-(phenylamino)ethan-1-ol is a chiral molecule whose structure and stereochemistry can be thoroughly characterized using a suite of modern analytical techniques. Spectroscopic methods like ¹H NMR and mass spectrometry are essential for confirming its molecular structure, while the principles of stereochemistry are fundamental to understanding its three-dimensional nature and biological potential. The ability to synthesize this compound stereoselectively and to separate its enantiomers using techniques like chiral HPLC is critical for its application in research and development. The predicted intermolecular interactions, primarily hydrogen bonding, are key to its solid-state properties. This guide provides a solid foundation for scientists working with this versatile chiral building block.
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